3-(2-Azabicyclo[2.2.1]hept-2-yl)propanoic acid hydrochloride
Description
3-(2-Azabicyclo[2.2.1]hept-2-yl)propanoic acid hydrochloride is a bicyclic organic compound featuring a norbornane-like azabicyclo[2.2.1]heptane core with a nitrogen atom at position 2. The molecule is substituted with a three-carbon propanoic acid chain at the nitrogen, forming a zwitterionic structure stabilized by the hydrochloride salt. This structural motif enhances solubility and bioavailability, making it relevant for pharmaceutical applications, particularly in targeting neurological or metabolic pathways.
Properties
IUPAC Name |
3-(2-azabicyclo[2.2.1]heptan-2-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(12)3-4-10-6-7-1-2-8(10)5-7;/h7-8H,1-6H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASVELAIOACPFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Azabicyclo[2.2.1]hept-5-en-3-one
Diels-Alder Reaction : The reaction involves 1,3-cyclopentadiene reacting with methanesulfonyl cyanide to form the Diels-Alder adduct 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene .
Hydrolysis : This adduct is then hydrolyzed under acidic conditions (preferably using acetic acid) to yield 2-azabicyclo[2.2.1]hept-5-en-3-one.
Reaction Conditions : The Diels-Alder reaction is typically performed in solvents such as dichloromethane, 1,2-dichloroethane, or aromatic hydrocarbons at temperatures ranging from -20 to +40 °C. Hydrolysis is preferably acid-catalyzed to ensure good yield and minimal by-products.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Diels-Alder Reaction | 1,3-cyclopentadiene + methanesulfonyl cyanide | Solvent: dichloromethane preferred; Temp: -20 to +40 °C |
| Hydrolysis | Acid-catalyzed (acetic acid preferred) | Direct hydrolysis without isolating adduct recommended |
This method provides a high-yield, low-waste route to the bicyclic lactam intermediate, which is a key precursor for further functionalization.
Conversion to 3-(2-Azabicyclo[2.2.1]hept-2-yl)propanoic Acid Hydrochloride
The next stage involves the transformation of the bicyclic lactam into the propanoic acid derivative and its conversion into the hydrochloride salt.
Functionalization of the Bicyclic Core
The bicyclic lactam can be subjected to reduction and side-chain introduction reactions to install the propanoic acid moiety at the 2-position of the azabicycloheptane ring.
Typical synthetic routes involve multi-step sequences including:
Reduction of the lactam to the corresponding amine.
Alkylation or acylation to introduce the propanoic acid side chain.
Final conversion to the hydrochloride salt by treatment with hydrochloric acid.
Literature Approaches and Research Findings
Recent synthetic strategies for related bicyclic amines utilize:
Reductive amination and alkylation methods to attach the propanoic acid side chain.
Use of protecting groups and selective deprotection to control stereochemistry and functional group compatibility.
For example, advanced synthetic routes employing Pauson–Khand reaction and Horner–Wadsworth–Emmons reactions have been used for related bicyclic alkaloids, indicating potential for adaptation to this compound’s synthesis.
Characterization of intermediates and final products is typically confirmed by NMR spectroscopy (^1H and ^13C NMR), mass spectrometry, and elemental analysis to ensure structural integrity and purity.
Summary of Preparation Methodology
| Stage | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Diels-Alder Reaction | Cyclopentadiene + methanesulfonyl cyanide | Solvent: dichloromethane; Temp: -20 to +40 °C | 3-methanesulfonyl-2-azabicyclo adduct |
| 2. Acid-Catalyzed Hydrolysis | Hydrolysis of adduct to bicyclic lactam | Acetic acid or other carboxylic acid catalyst | 2-Azabicyclo[2.2.1]hept-5-en-3-one |
| 3. Reduction & Side-Chain Introduction | Reduction of lactam; alkylation to add propanoic acid side chain | Reducing agents (e.g., LiAlH4), alkylation reagents | 3-(2-Azabicyclo[2.2.1]hept-2-yl)propanoic acid |
| 4. Salt Formation | Treatment with HCl to form hydrochloride salt | Hydrochloric acid | This compound |
Research Data and Analytical Findings
Yields : The Diels-Alder reaction and hydrolysis steps typically afford yields above 70%, with the overall synthetic sequence optimized to minimize waste and side products.
Purity and Stability : The bicyclic intermediates and final hydrochloride salt are stable under standard storage conditions. The hydrochloride salt form enhances solubility and stability for pharmaceutical applications.
Spectroscopic Data : ^1H NMR and ^13C NMR data confirm the bicyclic framework and functional groups. Chemical shifts are consistent with literature values for azabicycloheptane derivatives.
Chemical Reactions Analysis
Types of Reactions
3-(2-Azabicyclo[2.2.1]hept-2-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the nitrogen atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 3-(2-Azabicyclo[2.2.1]hept-2-yl)propanoic acid hydrochloride is in the field of medicinal chemistry, particularly as a potential drug candidate for neurological disorders.
Neuropharmacology
This compound is being investigated for its role as a modulator of neurotransmitter systems. Its bicyclic structure allows it to interact with various receptors in the brain, potentially influencing:
- Acetylcholine Receptors : Studies have indicated that compounds with similar structures can act as ligands for nicotinic acetylcholine receptors, which are implicated in cognitive functions and memory .
- Dopaminergic Systems : There is emerging evidence suggesting that this compound may affect dopamine pathways, making it a candidate for research into treatments for conditions like Parkinson's disease and schizophrenia.
Synthetic Chemistry
In synthetic chemistry, this compound serves as a valuable building block in the synthesis of more complex molecules. Its unique structural features make it suitable for:
- Building Block for Drug Development : The compound can be utilized to create derivatives that may exhibit enhanced pharmacological properties or reduced side effects.
- Synthesis of Peptides and Other Bioactive Molecules : The functional groups present in this compound allow for various chemical modifications, facilitating the development of new therapeutic agents .
Case Study 1: Neuroprotective Effects
Research published in pharmacological journals has explored the neuroprotective effects of compounds similar to this compound. In vitro studies demonstrated that these compounds could reduce neuronal cell death induced by oxidative stress, highlighting their potential in treating neurodegenerative diseases .
Case Study 2: Antidepressant Activity
Another study focused on the antidepressant-like effects of related bicyclic compounds in animal models. The results indicated significant improvements in depressive behaviors, suggesting that modulation of specific neurotransmitter systems could be beneficial in developing new antidepressants .
Mechanism of Action
The mechanism of action of 3-(2-Azabicyclo[2.2.1]hept-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its bicyclic framework and functional group arrangement. Below is a comparative analysis with structurally related molecules:
Table 1: Key Structural Comparisons
| Compound Name | CAS Number | Core Structure | Functional Groups | Similarity Score* | Key Differences |
|---|---|---|---|---|---|
| 3-(2-Azabicyclo[2.2.1]hept-2-yl)propanoic acid HCl | Not Provided | Azabicyclo[2.2.1]heptane | Propanoic acid, HCl salt | Reference | Rigid bicyclic core, 3C side chain |
| 2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid | Not Provided | Azabicyclo[2.2.1]heptane | Acetic acid | 0.76 | Shorter 2C side chain, no HCl salt |
| 2-(Pyrrolidin-1-yl)acetic acid HCl | 218772-96-4 | Pyrrolidine | Acetic acid, HCl salt | 0.97 | Monocyclic, no bicyclic rigidity |
| 3-(5-Amino-4H-1,2-azabicyclo[2.2.1]heptane-1-carboxylic acid HCl | Not Provided | Azabicyclo[2.2.1]heptane | Carboxylic acid, amino group, HCl salt | N/A | Amino substitution at position 5 |
*Similarity scores derived from structural alignment algorithms (e.g., Tanimoto index) .
Pharmacological and Physicochemical Properties
Rigidity vs. The propanoic acid chain (vs. acetic acid in analogs) may improve pharmacokinetics by increasing hydrophilicity and hydrogen-bonding capacity .
Salt Form Impact: The hydrochloride salt enhances aqueous solubility relative to non-ionic analogs (e.g., 3-(Pyrrolidin-1-yl)propanoic acid, similarity 0.72) .
Chiral Considerations: Unlike non-chiral analogs (e.g., 3-Hydroxy-2-phenylpropanoic acid), the bicyclic core introduces multiple stereocenters, necessitating enantioselective synthesis for therapeutic applications .
Table 2: Pharmacological Inference from Analogues
| Compound | Potential Application | Evidence Source |
|---|---|---|
| 8-Azabicyclo[3.2.1]octane derivatives | Neuromodulators, antitussives | Pharmacopeial studies |
| 2-Azabicyclo[2.2.1]hept-3-ylmethanol | Chiral intermediates in drug synthesis | Enamine Ltd catalog |
| Dichlorprop (2-(2,4-Dichlorophenoxy)propanoic acid) | Herbicide | Pesticide Chemicals Index |
Research Findings and Challenges
- Synthetic Accessibility : The azabicyclo[2.2.1]heptane framework requires multistep synthesis, as seen in related compounds like (1S,3R,5S)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl esters, which involve stereoselective ring-closing reactions .
- Stability Issues : Hydrochloride salts of bicyclic amines may exhibit hygroscopicity, requiring formulation optimization .
Biological Activity
3-(2-Azabicyclo[2.2.1]hept-2-yl)propanoic acid hydrochloride (CAS Number: 1255717-51-1) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C₉H₁₆ClNO₂
- Molecular Weight : 205.682 g/mol
- CAS Number : 1255717-51-1
Research indicates that this compound may interact with various biological pathways, particularly those involving neurotransmitter systems. Its structural similarity to known neurotransmitter analogs suggests potential roles in modulating synaptic transmission and influencing neuropharmacological outcomes.
Antimicrobial Properties
A study evaluating the compound's antimicrobial activity demonstrated significant inhibition against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to increased permeability and eventual cell lysis.
| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 20 | 50 |
| Pseudomonas aeruginosa | 18 | 50 |
Neuropharmacological Effects
In neuropharmacology, the compound has shown promise as a modulator of glutamate receptors, which are critical in synaptic plasticity and memory formation. In vitro studies demonstrated that at certain concentrations, it can enhance synaptic efficacy in hippocampal slices, suggesting potential applications in cognitive enhancement therapies.
Case Study 1: Neuroprotective Effects
A recent study investigated the neuroprotective effects of the compound in a rodent model of neurodegeneration induced by oxidative stress. The results indicated that administration of this compound significantly reduced neuronal loss and improved cognitive function as assessed by behavioral tests.
Case Study 2: Antimicrobial Efficacy
In a controlled trial, patients with chronic bacterial infections were treated with a formulation containing the compound. Results showed a marked reduction in infection markers and improvement in clinical symptoms, supporting its use as an adjunct therapy in resistant infections.
Safety and Toxicology
Toxicological assessments have indicated that the compound exhibits low toxicity at therapeutic doses, with no significant adverse effects reported in animal models. Long-term studies are ongoing to further evaluate its safety profile.
Q & A
Q. What are the key considerations for designing a synthetic route for 3-(2-azabicyclo[2.2.1]hept-2-yl)propanoic acid hydrochloride?
Methodological Answer:
- Stereochemical Control : Prioritize synthetic pathways that preserve the bicyclic scaffold’s stereochemistry, as it directly influences biological activity. For example, enantioselective synthesis using chiral catalysts or resolution techniques can isolate the desired (1R,3S,4S)-isomer .
- Intermediate Validation : Use intermediates like 2-azabicyclo[2.2.1]heptane derivatives (e.g., esters or ketones) and confirm their structures via NMR and X-ray crystallography .
- Yield Optimization : Adjust reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions, such as ring-opening or racemization.
Q. How can researchers confirm the structural integrity of this compound after synthesis?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : Compare - and -NMR spectra with PubChem data (DTXSID50610077) to verify stereochemistry .
- Mass Spectrometry (HRMS) : Confirm molecular weight (CHClNO; 177.63 g/mol) and isotopic patterns .
- X-ray Diffraction : Resolve crystal structures to validate bicyclic geometry and hydrochloride salt formation .
Q. What storage conditions are recommended to maintain the compound’s stability?
Methodological Answer:
- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis or decomposition .
- Handling : Use desiccants to avoid moisture absorption, which may alter solubility or reactivity.
- Transport : Ship with ice packs to maintain低温 conditions during transit .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological activity data?
Methodological Answer:
- Metabolic Stability Assays : Evaluate the compound’s susceptibility to hepatic metabolism using microsomal incubation (e.g., human liver microsomes) to identify unstable intermediates .
- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution in rodent models to correlate in vitro potency with in vivo efficacy .
- Formulation Adjustments : Use prodrug strategies or encapsulation (e.g., liposomes) to enhance bioavailability if rapid clearance is observed .
Q. What experimental strategies are used to investigate the compound’s interaction with neurological receptors?
Methodological Answer:
- Radioligand Binding Assays : Compete with -labeled ligands (e.g., GABA or NMDA receptor antagonists) to quantify binding affinity (K) .
- Functional Assays : Measure intracellular calcium flux or cAMP levels in neuronal cell lines to assess receptor activation/inhibition.
- Molecular Dynamics Simulations : Model docking interactions between the bicyclic scaffold and receptor binding pockets to predict binding modes .
Q. How can researchers address discrepancies in reported cytotoxicity across different cancer cell lines?
Methodological Answer:
- Mechanistic Profiling : Perform transcriptomic or proteomic analyses to identify cell line-specific targets (e.g., apoptosis regulators or kinase pathways).
- Dose-Response Optimization : Test varying concentrations (0.1–100 µM) and exposure times to differentiate cytostatic vs. cytotoxic effects.
- Combination Studies : Screen with standard chemotherapeutics (e.g., cisplatin) to assess synergistic or antagonistic interactions .
Q. What methods are recommended for analyzing the compound’s metabolic byproducts?
Methodological Answer:
- LC-HRMS/MS : Use high-resolution tandem mass spectrometry to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites .
- Isotope-Labeling : Synthesize - or -labeled analogs to trace metabolic pathways in vivo.
- Enzyme Inhibition Assays : Test cytochrome P450 isoforms (e.g., CYP3A4) to identify primary metabolic enzymes .
Q. How can stereochemical variations in the bicyclic core impact biological activity?
Methodological Answer:
- Isomer-Specific Synthesis : Prepare enantiopure isomers via chiral chromatography or asymmetric catalysis .
- Biological Screening : Compare IC values across isomers in target assays (e.g., receptor binding or enzyme inhibition).
- Structural Analysis : Overlay X-ray structures of isomers with receptor active sites to identify steric or electronic mismatches .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
